1-Aminoanthraquinone-2-carboxylic acid

Catalog No.
S1894502
CAS No.
82-24-6
M.F
C15H9NO4
M. Wt
267.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Aminoanthraquinone-2-carboxylic acid

CAS Number

82-24-6

Product Name

1-Aminoanthraquinone-2-carboxylic acid

IUPAC Name

1-amino-9,10-dioxoanthracene-2-carboxylic acid

Molecular Formula

C15H9NO4

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C15H9NO4/c16-12-10(15(19)20)6-5-9-11(12)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H,16H2,(H,19,20)

InChI Key

MMKNBFSDCOALQO-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)C(=O)O)N
  • Organic Synthesis

    The presence of an amino group and a carboxylic acid group makes 1-AAQCA a bifunctional molecule, meaning it can participate in various organic reactions. Researchers might explore its use as a building block for more complex molecules with desired properties [].

  • Dye Precursor

    Anthraquinones are a class of compounds known for their vibrant colors and are commonly used as dyes []. The amino group in 1-AAQCA might influence its dyeing properties, making it a potential candidate for investigation in dye development.

  • Material Science

    Anthraquinone derivatives have been explored for their applications in optoelectronic devices like organic light-emitting diodes (OLEDs) due to their interesting electrical and light-emitting properties. The introduction of the amino group in 1-AAQCA could potentially affect its suitability for such applications, prompting further research.

1-Aminoanthraquinone-2-carboxylic acid is an organic compound with the molecular formula C15H9NO4 and a molecular weight of approximately 267.24 g/mol. It is characterized by its red needle-like crystalline structure, which can be obtained from glacial acetic acid. The compound features an anthraquinone backbone with an amino group at the first position and a carboxylic acid group at the second position, contributing to its unique chemical properties and reactivity .

Currently, there's no documented research on the specific mechanism of action of 1-AAQCA in biological systems.

  • Limited information exists on the specific hazards associated with 1-AAQCA. However, as with many aromatic compounds, it's advisable to handle it with care, wearing gloves and working in a well-ventilated area due to potential skin irritation and respiratory issues upon inhalation.
Typical of amino acids and anthraquinones:

  • Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Acid-Base Reactions: The carboxylic acid group can donate protons, making it reactive in acid-base chemistry.
  • Reduction Reactions: The carbonyl groups in the anthraquinone structure can be reduced to form alcohols or other derivatives.

These reactions are significant for synthesizing derivatives that may exhibit varied biological activities and applications in dyeing and pharmaceuticals.

1-Aminoanthraquinone-2-carboxylic acid exhibits notable biological activities, particularly in the fields of pharmacology and biochemistry:

  • Antimicrobial Properties: Studies have indicated that this compound possesses antimicrobial activity against various pathogens, making it a candidate for developing new antimicrobial agents .
  • Anticancer Activity: Research suggests potential anticancer properties, as it may induce apoptosis in cancer cells through various mechanisms, including oxidative stress pathways .
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit certain enzymes, which could be useful in therapeutic applications targeting specific diseases.

Several synthesis methods have been reported for 1-aminoanthraquinone-2-carboxylic acid:

  • Direct Amination: This involves the reaction of anthraquinone-2-carboxylic acid with ammonia or amines under specific conditions to introduce the amino group.
  • Reduction of Anthraquinone Derivatives: Starting from anthraquinone derivatives, selective reduction of carbonyl groups followed by amination can yield the desired product.
  • Cyclization Reactions: Employing cyclization techniques using appropriate precursors can also lead to the formation of 1-aminoanthraquinone-2-carboxylic acid .

The applications of 1-aminoanthraquinone-2-carboxylic acid are diverse:

  • Dye Industry: Due to its vibrant color properties, it is used as a dye for textiles and other materials.
  • Pharmaceuticals: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.
  • Research: Utilized in biochemical research for studying enzyme interactions and cellular processes.

Several compounds share structural similarities with 1-aminoanthraquinone-2-carboxylic acid. Here are some notable comparisons:

Compound NameStructure CharacteristicsUnique Features
AnthraquinoneLacks amino and carboxylic groupsPrimarily used as a dye; less biological activity
1-AminoanthraquinoneContains an amino groupExhibits enhanced biological activity
Anthraquinone-2-carboxylic AcidSimilar carboxylic structure but lacks amino groupUsed mainly in dyeing; less pharmacological interest
1-HydroxyanthraquinoneHydroxyl instead of amino groupDifferent reactivity; used in different applications

The uniqueness of 1-aminoanthraquinone-2-carboxylic acid lies in its combination of both amino and carboxylic functionalities, which enhances its reactivity and potential biological applications compared to other similar compounds.

The decarboxylation of 1-aminoanthraquinone-2-carboxylic acid represents a fundamental and widely employed synthetic approach for producing the parent 1-aminoanthraquinone compound. This methodology has been extensively studied and optimized for industrial applications due to its direct and efficient transformation pathway [1] [2].

The decarboxylation process typically involves heating 1-aminoanthraquinone-2-carboxylic acid in the presence of metal catalysts, with copper and copper oxide emerging as the most effective catalytic systems [2]. The reaction is conducted at elevated temperatures ranging from 230 to 270°C, with the preferred temperature being 250-260°C to achieve optimal conversion while minimizing side reactions [1] [2]. Pyridine has been identified as the most suitable solvent for this transformation, providing both thermal stability and appropriate solubility characteristics for the substrate [2].

The catalytic mechanism involves the coordination of the carboxylic acid group to the copper center, followed by thermal decomposition to release carbon dioxide and generate the desired 1-aminoanthraquinone product [2]. The reaction typically proceeds with yields ranging from 70 to 85%, depending on the specific reaction conditions and catalyst loading [1] [2]. The selectivity of this process is notably high, with minimal formation of undesired isomers or degradation products [2].

Recent investigations have explored the use of alternative catalytic systems, including iron, tin, and zinc-based catalysts, although copper remains the most effective for this particular transformation [1] [2]. The reaction conditions have been optimized to minimize catalyst consumption while maintaining high conversion rates. Temperature control is critical, as excessive heating can lead to thermal degradation of the amino group, while insufficient temperature results in incomplete decarboxylation [2].

Condensation Reactions with Aromatic Substrates

The condensation reactions involving aromatic substrates represent a versatile approach for constructing the anthraquinone core structure from simpler building blocks. These methodologies typically involve the coupling of appropriately substituted aromatic compounds through various condensation mechanisms [3] [4].

The most commonly employed condensation strategy involves the reaction of 2-substituted benzoic acid derivatives with xylene under acidic conditions [3]. This approach begins with the condensation of 2-substituted benzoic acid with xylene using hydrogen fluoride or polyphosphoric acid as the catalyst, yielding 2-substituted dimethylbenzophenone intermediates [3]. The subsequent oxidation of the methyl groups is achieved through air oxidation in the presence of transition metal catalysts, producing the corresponding benzophenone dicarboxylic acid derivatives [3].

The cyclization step represents a critical transformation in this synthetic sequence, where the benzophenone dicarboxylic acid undergoes intramolecular ring closure to form the anthraquinone scaffold [3]. This cyclization is typically catalyzed by strong acids such as oleum or concentrated sulfuric acid, proceeding through an electrophilic aromatic substitution mechanism [3]. The reaction conditions require careful optimization, with temperatures maintained between 90 and 95°C to ensure complete cyclization while avoiding sulfonation side reactions [3].

Alternative condensation approaches have been developed utilizing the Friedel-Crafts acylation reaction between phthalic anhydride and various aromatic substrates [5] [6]. This methodology offers the advantage of single-step construction of the anthraquinone framework, although it typically requires more forcing conditions and may result in lower regioselectivity [5] [6]. The reaction is catalyzed by aluminum chloride in the presence of methanesulfonic acid, with reaction temperatures ranging from 60 to 120°C [6].

The substrate scope for these condensation reactions is quite broad, accommodating various substituted aromatic compounds including halogenated derivatives, alkyl-substituted benzenes, and heteroaromatic systems [4]. The regioselectivity of these reactions depends on the electronic properties of the aromatic substrates, with electron-rich aromatics generally providing higher yields and better selectivity [4].

Catalytic Systems in Carboxylic Acid Functionalization

The functionalization of carboxylic acid groups in anthraquinone systems has been achieved through various catalytic approaches, each offering distinct advantages in terms of selectivity, efficiency, and operational simplicity [7] [8].

Copper-based catalytic systems have emerged as particularly effective for carboxylic acid transformations in anthraquinone chemistry [2] [9]. The copper catalysis typically involves the formation of copper carboxylate intermediates, which undergo subsequent transformation depending on the reaction conditions [2]. For decarboxylation reactions, copper or copper oxide catalysts facilitate the thermal decomposition of the carboxylic acid group, releasing carbon dioxide and generating the corresponding hydrogen-substituted product [2] [9].

The mechanism of copper-catalyzed decarboxylation involves the initial coordination of the carboxylic acid to the copper center, followed by thermal activation to form a copper-carbon bond [2]. The subsequent decomposition of this intermediate releases carbon dioxide and generates a copper-aryl species, which is then protonated to yield the final product [2]. The efficiency of this process depends on the nature of the copper catalyst, with copper oxide generally providing superior performance compared to metallic copper [2].

Heteropolyacid catalysts, particularly molybdenum-vanadium-phosphorus systems, have been developed for multi-step transformations involving carboxylic acid functionalization [10]. These catalysts offer the unique advantage of serving as both acid catalysts and oxidizing agents, enabling one-pot processes that combine cyclization and oxidation steps [10]. The heteropolyacid systems are particularly effective for the synthesis of anthraquinone derivatives through the condensation of naphthoquinones with dienes, followed by oxidative dehydrogenation [10].

Palladium-based catalytic systems have been explored for more complex carboxylic acid functionalizations, including cross-coupling reactions and direct acylation processes [11]. These systems typically operate under milder conditions compared to traditional methods, often utilizing visible light activation to facilitate the transformation [11]. The palladium catalysis enables the formation of carbon-carbon bonds between carboxylic acid derivatives and various coupling partners, providing access to substituted anthraquinone derivatives with diverse functional groups [11].

Solid Acid-Catalyzed Pathway Optimizations

The development of solid acid catalysts has significantly advanced the synthesis of anthraquinone derivatives by providing environmentally benign and easily recoverable catalytic systems [12] [13]. These catalysts offer several advantages over traditional homogeneous acid catalysts, including simplified product isolation, catalyst recyclability, and reduced environmental impact [12] [13].

Boron sulphonic acid catalysts have been particularly effective for the synthesis of anthraquinone derivatives through Friedel-Crafts acylation reactions [13]. The catalyst system B(HSO₄)₃ demonstrates excellent activity for the condensation of phthalic anhydride with substituted benzenes under solvent-free conditions [13]. The reaction proceeds at temperatures between 60 and 120°C, with reaction times ranging from 60 to 120 minutes, depending on the substrate reactivity [13]. The yields achieved with this catalytic system range from 70 to 96%, with excellent selectivity for the desired anthraquinone products [13].

The optimization of solid acid-catalyzed pathways involves careful consideration of several key parameters, including catalyst loading, reaction temperature, and reaction time [12] [13]. The catalyst loading typically ranges from 10 to 20 mol% relative to the limiting reagent, with higher loadings providing increased reaction rates but potentially leading to catalyst poisoning or product degradation [13]. Temperature optimization is critical, as insufficient heating results in incomplete conversion, while excessive temperatures can lead to catalyst deactivation and product decomposition [13].

Alum-based catalysts, specifically potassium aluminum sulfate (KAl(SO₄)₂·12H₂O), have been developed as alternative solid acid systems for anthraquinone synthesis [14]. These catalysts offer the advantages of low cost, commercial availability, and environmental compatibility [14]. The alum-catalyzed reactions typically proceed under mild conditions, with reaction temperatures ranging from 80 to 120°C and reaction times of 2 to 4 hours [14].

The recyclability of solid acid catalysts has been extensively investigated, with most systems demonstrating good stability over multiple catalytic cycles [12] [13]. The catalyst recovery typically involves simple filtration followed by thermal regeneration to restore catalytic activity [13]. The regeneration process usually requires heating the catalyst to temperatures between 200 and 300°C under air atmosphere to remove any adsorbed organic materials and restore the active acid sites [13].

Pathway optimization studies have revealed that the choice of solid acid catalyst significantly impacts both the reaction rate and product selectivity [12] [13]. The acidity strength of the catalyst must be carefully matched to the substrate reactivity, with stronger acids generally providing higher reaction rates but potentially leading to increased side reactions [12]. The surface area and pore structure of the solid acid catalyst also play important roles in determining catalytic performance, with higher surface areas typically providing better substrate accessibility and improved catalytic activity [12].

ParameterOptimal RangeEffect on Performance
Catalyst Loading10-20 mol%Controls reaction rate and selectivity
Temperature80-120°CDetermines conversion and side reactions
Reaction Time2-4 hoursAffects yield and catalyst stability
Substrate Ratio1:1.2-1.5Influences product formation
AtmosphereAir/InertPrevents catalyst deactivation

XLogP3

2.3

Melting Point

295.5 °C

UNII

413N4ED0PF

Other CAS

82-24-6

Wikipedia

1-aminoanthraquinone-2-carboxylic acid

General Manufacturing Information

2-Anthracenecarboxylic acid, 1-amino-9,10-dihydro-9,10-dioxo-: ACTIVE

Dates

Last modified: 08-16-2023

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